methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate
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Overview
Description
- Reactants: 7-methoxy-2-oxo-2H-chromen-4-yl intermediate, 4-methoxybenzaldehyde, malonic acid
- Conditions: Acid catalyst (e.g., p-toluenesulfonic acid), heat
- Product: Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. This intermediate is then subjected to further reactions to introduce the methoxy and oxo groups.
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Step 1: Formation of Chromen-2-one Core
- Reactants: Salicylaldehyde, Acetic anhydride
- Conditions: Base (e.g., sodium acetate), reflux
- Product: 7-methoxy-2-oxo-2H-chromen-4-yl intermediate
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of derivatives with different functional groups
Scientific Research Applications
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate
Uniqueness
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is unique due to the presence of both methoxy and oxo groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
methyl 2-(7-methoxy-2-oxochromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-26-14-6-4-13(5-7-14)19(23)11-18(22(25)28-3)17-12-21(24)29-20-10-15(27-2)8-9-16(17)20/h4-10,12,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIWQOCQTZDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC(=O)OC3=C2C=CC(=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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